![molecular formula C12H12N2O B6285769 5-(4-Ethylphenyl)-2-hydroxypyrimidine, 95% CAS No. 1111113-75-7](/img/structure/B6285769.png)
5-(4-Ethylphenyl)-2-hydroxypyrimidine, 95%
Overview
Description
4-Ethylphenol is an organic compound with the formula C2H5C6H4OH . It is one of three isomeric ethylphenols and appears as a white solid . It is used in the production of some commercial phenolic resins and is also a precursor to 4-vinylphenol .
Synthesis Analysis
While specific synthesis methods for 5-(4-Ethylphenyl)-2-hydroxypyrimidine were not found, similar compounds are often synthesized through condensation reactions . For example, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde .Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using techniques such as FT-IR, UV–visible, 1H NMR, and single-crystal X-ray diffraction . These techniques allow for the determination of bond lengths, angles, and other structural parameters.Physical And Chemical Properties Analysis
4-Ethylphenol, a related compound, is a white solid with a leather-like odor . It has a melting point of 45.1 °C and a boiling point of 218 °C .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidine derivatives, including 5-(4-Ethylphenyl)pyrimidin-2-ol, have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .
Antimicrobial Activity
The compound has been evaluated for its potential in antimicrobial therapy. It has shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger .
Photodynamic Therapy
A derivative of 5-(4-Ethylphenyl)pyrimidin-2-ol, specifically a benzoporphyrin derivative, has been synthesized and assessed for its photophysical properties. It exhibits potential as an agent for antibacterial photodynamic therapy, showing activity against antibiotic-resistant strains like MRSA .
Agricultural Applications
While direct references to agricultural applications of 5-(4-Ethylphenyl)pyrimidin-2-ol are limited, its antimicrobial properties suggest potential use in protecting crops from bacterial and fungal pathogens, thereby reducing crop loss and improving yield .
Industrial Applications
In the industrial sector, pyrimidine derivatives are used in the synthesis of various chemicals and materials. For example, they are involved in the production of dyes, pigments, and polymers, which are essential components in manufacturing .
Environmental Science
The antimicrobial properties of 5-(4-Ethylphenyl)pyrimidin-2-ol derivatives can be leveraged in environmental science, particularly in the development of treatments to mitigate microbial resistance, which is a growing concern in healthcare systems worldwide .
Material Science
Pyrimidine derivatives are integral in material science, particularly in the synthesis of functional materials. They are used in the development of catalysts, sensors, and other advanced materials with specific properties .
Analytical Chemistry
In analytical chemistry, 5-(4-Ethylphenyl)pyrimidin-2-ol is used as a building block for the synthesis of more complex compounds. These compounds are then utilized in various analytical techniques to study chemical properties and reactions .
Safety and Hazards
Future Directions
Research is ongoing into the effects of gut-microbiome-derived metabolites like 4-Ethylphenol on neurological health and function . Future research could focus on physical or metabolic mechanisms that can reduce the flux of 4-Ethylphenol from the gut into the body, increase the efflux of 4-Ethylphenol and/or 4-Ethylphenol sulfate from the brain, or increase excretion from the kidneys .
Mechanism of Action
Target of Action
These include vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . This suggests that 5-(4-Ethylphenyl)pyrimidin-2-ol may interact with its targets in a similar manner.
Biochemical Pathways
Given the known targets of pyrimidines, it is likely that this compound affects pathways related to inflammation and immune response .
Pharmacokinetics
dose of 200 µl per animal . This suggests that 5-(4-Ethylphenyl)pyrimidin-2-ol may have similar pharmacokinetic properties.
Result of Action
Given its potential anti-inflammatory effects, it may help to reduce inflammation and immune response .
properties
IUPAC Name |
5-(4-ethylphenyl)-1H-pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-13-12(15)14-8-11/h3-8H,2H2,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJUCKYWSJYLHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CNC(=O)N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653803 | |
Record name | 5-(4-Ethylphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylphenyl)pyrimidin-2-ol | |
CAS RN |
1111113-75-7 | |
Record name | 5-(4-Ethylphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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